Thermal Stability: GaS Maintains Structural Integrity Beyond 700 °C
GaS exhibits thermal stability up to 722 °C under TGA conditions, with the major decomposition event (significant weight loss) occurring only above 786 °C, and a calculated activation energy of 257 kJ/mol for the key decomposition process between 722 and 786 °C [1]. In contrast, GaSe decomposes at substantially lower temperatures and demonstrates significantly greater environmental sensitivity, while GaTe is the least thermally robust of the family [2]. This high-temperature resilience distinguishes GaS for applications where GaSe and GaTe would degrade or fail.
| Evidence Dimension | Thermal decomposition onset |
|---|---|
| Target Compound Data | Stable up to 722 °C; major weight loss >786 °C; decomposition activation energy 257 kJ/mol |
| Comparator Or Baseline | GaSe (lower decomposition temperature, specific quantitative data not provided in source) |
| Quantified Difference | GaS remains stable >722 °C; qualitative trend of decreasing thermal stability from S to Se to Te established |
| Conditions | Thermogravimetric analysis (TGA); heating under controlled atmosphere |
Why This Matters
Enables deployment in high-temperature electronics, thermophotovoltaics, and sensor technologies where GaSe and GaTe would thermally degrade.
- [1] Özdemir, M., et al. Exploring the thermal properties of gallium sulfide (GaS) for high-temperature applications. Applied Physics A 131, 414 (2025). View Source
- [2] Mastrippolito, D., et al. Stability of Nanometer-Thick Layered Gallium Chalcogenides and Improvements via Hydrogen Passivation. ACS Applied Nano Materials 6(21), 20161–20172 (2023). View Source
